molecular formula C13H15N3O2S B2954088 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide CAS No. 1797895-36-3

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide

Cat. No.: B2954088
CAS No.: 1797895-36-3
M. Wt: 277.34
InChI Key: MOJCIHFYWUYZEH-UHFFFAOYSA-N
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Description

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the N1 position with a tetrahydropyran (oxan-4-yl) group and at the C4 position with a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-13(12-2-1-7-19-12)15-10-8-14-16(9-10)11-3-5-18-6-4-11/h1-2,7-9,11H,3-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJCIHFYWUYZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Oxane Ring: The oxane ring can be introduced through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the pyrazole and oxane rings with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • N1 Substituent : Methyl groups (as in 7c, 7j, 7h) are common but may limit solubility. The oxan-4-yl group in the target compound introduces a cyclic ether, likely improving hydrophilicity and metabolic stability .
  • Carboxamide Substituent : Fluorinated or chlorinated aryl groups enhance antifungal activity by increasing lipophilicity and membrane penetration. The target compound retains the thiophene-carboxamide moiety, critical for SDHI binding .

Comparison with 1,3,4-Thiadiazole Derivatives

While structurally distinct, 1,3,4-thiadiazole-pyrazole hybrids () share functional similarities:

  • Antimicrobial Activity : Derivatives with 4-nitrophenyl and methyl groups showed potent activity against E. coli, B. mycoides, and C. albicans. However, their mechanism differs from SDHIs, likely targeting bacterial cell walls or fungal membranes .
  • Synthetic Routes: Thiadiazoles require hydrazonoyl chloride intermediates, whereas the target compound’s synthesis would involve coupling oxan-4-yl-substituted pyrazoles with thiophene-2-carboxylic acid derivatives .

Chalcone Hybrids with Thiophene-Pyrazole Cores

Pyrazolyl chalcones () bearing thiophene or furan groups exhibit anticancer activity. The oxan-4-yl group in the target compound may offer superior pharmacokinetics compared to furan or nitroaryl substituents .

Mechanistic Insights and Molecular Docking

  • SDHI Activity: Analog 7c binds to succinate dehydrogenase via hydrogen bonds with Trp173 and Tyr58, while hydrophobic interactions with Val168 enhance stability. The oxan-4-yl group in the target compound may form similar interactions or introduce novel bonding with adjacent residues .
  • Antimicrobial vs. Antifungal Targets : Thiadiazole derivatives () target broader microbial spectra, whereas carboxamides () are fungus-specific. The target compound’s activity spectrum remains to be elucidated but is likely skewed toward fungal SDH inhibition .

Biological Activity

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a thiophene moiety, a pyrazole ring, and an oxan (tetrahydrofuran) group, making it a versatile candidate for various therapeutic applications.

Chemical Structure

The chemical structure can be represented as follows:

Molecular Formula C12H14N4O2S\text{Molecular Formula }C_{12}H_{14}N_{4}O_{2}S

Biological Activity

Research into the biological activity of this compound reveals several promising therapeutic potentials:

1. Anticancer Activity:

  • Studies have shown that compounds with thiophene and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of thiophenes have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

2. Enzyme Inhibition:

  • The compound has demonstrated inhibitory effects on specific enzymes, particularly phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. Inhibitors targeting PDEs have therapeutic implications in treating cardiovascular diseases and other conditions .

3. Anti-inflammatory Properties:

  • Compounds similar to this compound have been noted for their anti-inflammatory effects, potentially providing relief in conditions characterized by chronic inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Modulation: By inhibiting specific enzymes such as PDEs, the compound alters intracellular signaling pathways, leading to various cellular responses.
  • Receptor Interaction: The compound may also interact with receptors involved in cell signaling, contributing to its therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits PDE3A and PDE3B
Anti-inflammatoryReduces markers of inflammation

Case Study: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, evaluated their efficacy against breast cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value comparable to established chemotherapeutics .

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